Tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate
Description
This compound features a piperidine core linked to a 1,3-thiazole ring substituted with a methylaminomethyl group at position 4 and a tert-butyl carbamate at position 1 of the piperidine (Figure 1). This structural motif is commonly utilized in medicinal chemistry for targeting enzymes or receptors requiring polar interactions .
Properties
IUPAC Name |
tert-butyl 4-[4-(methylaminomethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-15(2,3)20-14(19)18-7-5-11(6-8-18)13-17-12(9-16-4)10-21-13/h10-11,16H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZBVEUXBGOJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428722 | |
| Record name | tert-Butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-03-1 | |
| Record name | tert-Butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Formation
Reagents :
- α-Halo ketone (e.g., chloroacetone)
- Thiourea derivative (e.g., methylthiourea)
Procedure :
- Condensation of methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.
- The methylamino group is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions.
Key Reaction :
$$
\text{Methylthiourea} + \text{CH}3\text{COCH}2\text{Cl} \xrightarrow{\text{pyridine}} \text{Thiazole intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{Protected thiazole}
$$
Functionalization of Pre-Formed Thiazoles
Piperidine Backbone Preparation
The Boc-protected piperidine is synthesized via hydrogenation or cyclization .
Pyridine Hydrogenation
Catalyst : Raney Ni or Pd/C under H₂ (1–3 atm).
Substrate : 4-Substituted pyridine derivatives.
Procedure :
Advantage : High stereoselectivity for cis-substituted piperidines.
Intramolecular Aza-Michael Cyclization
Catalyst : Organocatalysts (e.g., quinoline derivatives) or Lewis acids (e.g., ZrCl₄).
Example :
$$
\text{Amine} + \alpha,\beta\text{-unsaturated ester} \xrightarrow{\text{Quinoline/TFA}} \text{Piperidine}
$$
Yield : 70–90% with enantiomeric excess (ee) >90%.
Coupling Strategies
The thiazole and piperidine units are linked via cross-coupling or cyclocondensation .
Suzuki-Miyaura Coupling
Reagents :
- Piperidine-4-boronic ester
- 2-Bromo-4-[(methylamino)methyl]thiazole
Conditions :
Buchwald-Hartwig Amination
Substrates :
- 4-Bromopiperidine
- 2-Amino-4-[(methylamino)methyl]thiazole
Catalyst : Pd₂(dba)₃, Xantphos, Cs₂CO₃.
Key Step :
$$
\text{Br-Piperidine} + \text{Thiazole-NH}_2 \xrightarrow{\text{Pd}} \text{Coupled product}
$$
Boc Protection and Final Assembly
The Boc group is introduced either early (thiazole protection) or late (piperidine protection).
Early-Stage Boc Protection
Procedure :
- Protect the thiazole’s methylamino group with Boc₂O in CH₂Cl₂.
- Couple with piperidine via Suzuki or amination.
Advantage : Prevents undesired side reactions during coupling.
Late-Stage Boc Protection
Procedure :
Alternative Routes
Reductive Amination
Substrates :
- 4-Acetylpiperidine
- 2-Amino-4-[(methylamino)methyl]thiazole
Optimization and Challenges
- Steric hindrance : Bulky Boc groups necessitate mild conditions for coupling.
- Chemoselectivity : Competing reactions during thiazole functionalization require careful protecting group strategy.
- Scale-up issues : Low solubility of intermediates (e.g., cesium carbonate) complicates large-scale synthesis.
Data Summary Table
Scientific Research Applications
Anticancer Potential
Recent studies indicate that thiazole derivatives, including tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate, exhibit promising anticancer activities. The thiazole ring system is known for its ability to interact with various biological targets, making it a focal point in cancer research.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
Thiazole-based compounds have also been investigated for their antimicrobial properties. The presence of the methylamino group enhances the compound's ability to penetrate microbial membranes, potentially leading to increased efficacy against bacterial strains.
Drug Design
The structural features of this compound make it a candidate for further development as a pharmaceutical agent. Its ability to act as a scaffold for drug design allows researchers to modify various functional groups to optimize biological activity.
Structure-Activity Relationship (SAR) Studies
Research into SAR has shown that modifications to the piperidine and thiazole moieties can significantly alter the pharmacological profile of related compounds. This understanding can guide the synthesis of new derivatives with enhanced therapeutic effects.
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazole-piperidine compounds, including this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of thiazole derivatives. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring is particularly important for its binding affinity, while the piperidine ring contributes to the overall stability and reactivity of the molecule .
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and applications:
Structural and Functional Differences
Substituent Effects
- Target Compound: The methylaminomethyl group provides a primary amine, enhancing solubility and enabling interactions with acidic residues in biological targets (e.g., kinases or proteases). This contrasts with analogs bearing hydrophobic groups (e.g., phenylethyl in ), which improve membrane permeability but reduce solubility.
- Reactive Moieties: The formyl group in allows for further functionalization (e.g., Schiff base formation), unlike the stable methylaminomethyl group in the target compound.
Physicochemical Properties
| Property | Target Compound | Phenylethyl Analog | Nitrobenzoyl Analog |
|---|---|---|---|
| LogP | ~2.1 (estimated) | ~4.5 | ~3.8 |
| Solubility (mg/mL) | >10 (predicted) | <1 | ~2 |
| Hydrogen Bond Donors | 1 (NH) | 0 | 1 (carbamate NH) |
The target compound’s lower LogP and higher solubility are advantageous for oral bioavailability, whereas the phenylethyl analog’s hydrophobicity may limit aqueous dissolution .
Biological Activity
Tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate, also known by its CAS number 869901-03-1, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 311.44 g/mol. Its structure features a piperidine ring substituted with a thiazole moiety, which is known to contribute to various biological activities.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole rings exhibit notable antitumor properties. For instance, structural activity relationship (SAR) analyses suggest that the presence of the thiazole moiety is crucial for cytotoxic activity against various cancer cell lines. In particular, derivatives similar to this compound have shown potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant effects. Compounds with similar structural features have demonstrated efficacy in reducing seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems and ion channels, which are critical in seizure propagation .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- CDK9 Inhibition : Some thiazole-based compounds have been identified as inhibitors of cyclin-dependent kinase 9 (CDK9), leading to decreased transcription of anti-apoptotic proteins such as Mcl-1. This suggests potential applications in cancer therapy .
- Protein Interaction : The compound may also engage in hydrophobic interactions with target proteins, which can alter their function and lead to therapeutic effects .
Study on Antitumor Activity
A study published in MDPI highlighted the cytotoxic effects of thiazole-containing compounds against various cancer cell lines. The results indicated that certain analogs exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency .
Anticonvulsant Efficacy
In another investigation focusing on anticonvulsant activity, derivatives similar to this compound were tested in models of induced seizures. These studies revealed significant reductions in seizure duration and frequency, further supporting the therapeutic potential of thiazole derivatives .
Summary Table of Biological Activities
Q & A
Basic Question: What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, click chemistry, and coupling reactions. For example:
- Step 1 : Formation of the piperidine core via tert-butyl carbamate protection (e.g., using tert-butyl 4-aminopiperidine-1-carboxylate as a precursor) .
- Step 2 : Thiazole ring assembly via cyclization with methylaminomethyl groups. Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is effective for introducing heterocyclic motifs .
- Optimization Tips :
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
Safety protocols are derived from structural analogs and regulatory guidelines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water jets to prevent dispersion .
- Toxicity Notes : While acute toxicity data are limited, structural analogs suggest potential irritation; always work in a fume hood and maintain proper ventilation .
Advanced Question: How can researchers address challenges in spectroscopic characterization (e.g., overlapping NMR peaks)?
Methodological Answer:
Complex spectra arise from the compound’s piperidine-thiazole framework and tert-butyl group. Strategies include:
- Multi-Dimensional NMR : Use -HSQC or - HMBC to resolve overlapping proton signals in the thiazole and piperidine regions .
- Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to exploit solvent-induced shifts for peak separation .
- Reference Cross-Check : Validate assignments against published spectra of structurally related tert-butyl piperidine derivatives .
Advanced Question: How should researchers resolve contradictions in reported toxicity or stability data?
Methodological Answer:
Discrepancies may arise from impurities or varying experimental conditions:
- Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out contaminants influencing toxicity/stability results .
- Replicate Studies : Repeat experiments under standardized conditions (e.g., humidity-controlled environments for stability tests) .
- Literature Meta-Analysis : Compare data across regulatory documents (e.g., SDS sheets) and peer-reviewed studies to identify consensus .
Basic Question: What are the best practices for storing this compound to ensure stability?
Methodological Answer:
- Storage Conditions : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group .
- Moisture Control : Use desiccants (e.g., silica gel) in storage vials to avoid degradation .
- Stability Monitoring : Perform periodic TLC or HPLC analyses to detect decomposition (e.g., loss of tert-butyl group via CO₂ release) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Focus on modifying key functional groups to assess biological activity:
- Thiazole Modifications : Introduce halogens or electron-withdrawing groups to the thiazole ring to alter electronic properties and binding affinity .
- Piperidine Substituents : Replace the tert-butyl group with alternative carbamates (e.g., benzyl or allyl) to study steric effects .
- Assay Design : Use enzyme inhibition assays (e.g., kinase or protease panels) paired with molecular docking simulations to correlate structural changes with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
